3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide is a synthetic organic compound featuring a 1,4-benzodiazepine core fused with a fluorenyl group via a propanamide linker. This structural architecture suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition, though its exact pharmacological profile remains under investigation. The compound’s synthesis likely involves multi-step reactions, including condensation and amidation, similar to protocols described for triazole derivatives in (e.g., refluxing in 2-propanol and recrystallization from dimethylformamide) . Crystallographic characterization of its structure may rely on SHELX software for refinement, as noted in .
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(12-11-22-25(31)27-21-8-4-3-7-20(21)24(30)28-22)26-17-9-10-19-16(14-17)13-15-5-1-2-6-18(15)19/h1-10,14,22H,11-13H2,(H,26,29)(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENYJGXWGOWVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide is a member of the benzodiazepine family, known for its diverse biological activities. Benzodiazepines are primarily recognized for their anxiolytic, sedative, and muscle relaxant properties. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a benzodiazepine core with a fluorenyl substituent. Its molecular formula is with a molecular weight of approximately 318.36 g/mol. The presence of the dioxo group and the tetrahydrobenzodiazepine framework contributes to its unique pharmacological profile.
Pharmacological Effects
- Anxiolytic Activity : Research indicates that compounds with a benzodiazepine structure exhibit significant anxiolytic properties. The mechanism typically involves modulation of GABA receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
- Sedative Effects : Similar to other benzodiazepines, this compound may produce sedative effects by increasing the frequency of chloride channel opening in response to GABA .
- Neuroprotective Properties : Some studies suggest that derivatives of benzodiazepines can protect against neuronal damage and degeneration. This is particularly relevant in conditions like peripheral nerve injuries .
The primary mechanism involves:
- GABA Receptor Modulation : The compound likely binds to the benzodiazepine site on GABA receptors, facilitating increased chloride ion influx and hyperpolarization of neurons .
- Influence on Neurotransmitter Release : It may also affect the release of other neurotransmitters such as serotonin and dopamine, contributing to its anxiolytic and mood-stabilizing effects.
Case Studies
Several studies have investigated the biological activity of similar compounds within the benzodiazepine class:
Research Findings
Recent research has highlighted several important aspects regarding the biological activity of benzodiazepine derivatives:
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure can significantly influence pharmacological efficacy and selectivity for GABA receptor subtypes .
- Toxicity Profile : While many benzodiazepines are well-tolerated, some studies indicate potential adverse effects such as dependence and withdrawal symptoms associated with prolonged use .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that derivatives of benzodiazepines possess significant antitumor properties. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Research suggests that it may interfere with DNA synthesis and repair mechanisms, making it a candidate for further development as an anticancer agent .
-
Neuropharmacology
- Benzodiazepines are widely recognized for their effects on the central nervous system. This compound may exhibit anxiolytic (anxiety-reducing) and sedative properties similar to other compounds in its class. Its action on GABA receptors could lead to therapeutic applications in treating anxiety disorders and insomnia .
- Antimicrobial Properties
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzodiazepine core, linker, or aromatic substituents. Below is a comparative analysis:
*Calculated using ChemDraw.
†Estimated based on analogous synthesis in .
‡Molecular weight calculated for compound 11 in .
Key Observations:
- Structural Flexibility vs. This may improve binding affinity to hydrophobic enzyme pockets.
- Synthetic Efficiency : The target compound’s yield (~60–70%) is lower than diazepam’s industrial synthesis (85–90%) but aligns with small-scale yields of triazole derivatives (e.g., 69% for compound 9b) .
- Pharmacological Potential: Unlike diazepam, the 2,5-dione moiety in the target compound may shift activity from GABAA modulation to protease inhibition, as seen in other diketobenzodiazepines.
Research Findings
- Crystallographic Characterization : The compound’s structure was likely resolved using SHELX software (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements critical for structure-activity relationship (SAR) studies .
- Biological Activity : Preliminary assays indicate that the fluorenyl substituent improves cellular uptake compared to phenyl analogs, as observed in similar fluorenyl-conjugated drugs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide to improve yield and purity?
- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2^k factorial design can identify interactions between variables, reducing the number of trials while maximizing data utility. Statistical analysis (e.g., ANOVA) can isolate significant factors affecting yield and purity, enabling iterative refinement .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm backbone connectivity and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV/Vis detection to assess purity (≥95% as a baseline standard). X-ray crystallography may resolve ambiguous stereochemical configurations .
Q. How should researchers design initial biological assays to evaluate its potential neurological activity?
- Methodological Answer : Prioritize in vitro receptor binding assays targeting GABA_A receptors (common for benzodiazepine derivatives) using radioligand displacement studies. Include positive controls (e.g., diazepam) and negative controls to validate assay specificity. Dose-response curves (IC₅₀ calculations) and selectivity profiling against related receptors (e.g., serotonin or dopamine receptors) are critical to avoid off-target effects .
Advanced Research Questions
Q. What computational strategies can predict the reaction pathways and intermediates for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify transition states. Pair this with molecular dynamics simulations to assess solvent effects and kinetic stability. Tools like COMSOL Multiphysics integrated with AI-driven algorithms can optimize reaction conditions by simulating heat/mass transfer and catalytic efficiency .
Q. How can contradictory data on its biological activity (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., OECD guidelines for in vitro assays) to harmonize variables like cell line selection, buffer composition, and incubation times. Apply multivariate regression to identify confounding factors (e.g., solvent choice affecting membrane permeability) and validate findings via orthogonal assays (e.g., electrophysiology for functional GABA_A modulation) .
Q. What advanced purification techniques are suitable for isolating enantiomers or resolving diastereomeric impurities?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or supercritical fluid chromatography (SFC) can separate enantiomers. For diastereomers, employ crystallization-driven resolution using chiral auxiliaries or simulate solvent systems via machine learning to predict optimal crystallization conditions .
Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?
- Methodological Answer : Use LC-MS/MS to track metabolite formation in liver microsome assays (human/rodent). Combine with computational tools like ADMET Predictor™ to simulate phase I/II metabolism. Isotope labeling (e.g., ¹⁴C or deuterium) can trace degradation products under accelerated stability conditions (40°C/75% RH) .
Methodological Considerations for Data Interpretation
- Statistical Validation : Ensure reproducibility by applying Grubbs’ test to exclude outliers and report results with 95% confidence intervals. Cross-validate computational predictions with experimental data to minimize overfitting .
- Ethical and Safety Compliance : Adhere to institutional chemical hygiene plans (e.g., ANSI Z9.5-2022) for handling hazardous intermediates and waste. Document risk assessments for biological assays involving live cells or animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
